molecular formula C16H28N2O B14413349 N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-23-6

N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide

Katalognummer: B14413349
CAS-Nummer: 85675-23-6
Molekulargewicht: 264.41 g/mol
InChI-Schlüssel: RDLXVFGFMCXEFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-11-methyl-2-azaspiro[55]undec-8-ene-2-carboxamide is a chemical compound known for its unique spirocyclic structure This compound is part of the azaspiro family, which is characterized by a spiro-connected nitrogen atom within the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide typically involves the reaction of a suitable azaspiro precursor with butyl and methyl substituents. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Benzyl-7-butyl-1-azaspiro[5.5]undec-7-ene
  • 2-Azaspiro[5.5]undec-8-ene-2-carboxamide

Uniqueness

N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

CAS-Nummer

85675-23-6

Molekularformel

C16H28N2O

Molekulargewicht

264.41 g/mol

IUPAC-Name

N-butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide

InChI

InChI=1S/C16H28N2O/c1-3-4-11-17-15(19)18-12-7-10-16(13-18)9-6-5-8-14(16)2/h5-6,14H,3-4,7-13H2,1-2H3,(H,17,19)

InChI-Schlüssel

RDLXVFGFMCXEFG-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)N1CCCC2(C1)CC=CCC2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.